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  • Product: 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea
  • CAS: 926202-29-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea: Synthesis, Characterization, and Potential in Drug Discovery

Abstract The urea scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its unique hydrogen bonding capabilities and structural rigidity.[1][2][3] This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The urea scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its unique hydrogen bonding capabilities and structural rigidity.[1][2][3] This guide provides a comprehensive technical overview of the unsymmetrical aryl urea, 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea. While direct experimental data for this specific molecule is not extensively available in public literature[4], this document extrapolates from established principles and data on analogous compounds to present its chemical structure, physicochemical properties, a proposed synthetic route, and detailed methodologies for its characterization and biological evaluation. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the potential of this compound as a lead for novel therapeutics.

Chemical Identity and Physicochemical Properties

1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea is an unsymmetrical diaryl urea derivative. Its structure features a central urea moiety connecting a 3-(aminomethyl)phenyl group and a 3-methylphenyl (m-tolyl) group. The presence of primary amine and urea functionalities suggests its potential for forming multiple hydrogen bonds with biological targets, a key characteristic for drug-receptor interactions.[1][2]

Chemical Structure

The molecular formula for 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea is C15H17N3O.[4]

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation 3-methylaniline 3-methylaniline 3-methylphenyl isocyanate 3-methylphenyl isocyanate 3-methylaniline->3-methylphenyl isocyanate Triphosgene, Et3N, THF Triphosgene Triphosgene Product 1-[3-(Aminomethyl)phenyl]-3- (3-methylphenyl)urea 3-methylphenyl isocyanate->Product 3-aminobenzylamine, THF 3-aminobenzylamine 3-aminobenzylamine

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-methylphenyl isocyanate

  • To a solution of 3-methylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add triethylamine (Et3N) (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.34 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting isocyanate solution is typically used directly in the next step without isolation. [5] Step 2: Synthesis of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea

  • To the freshly prepared solution of 3-methylphenyl isocyanate from Step 1, add a solution of 3-aminobenzylamine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). [6][7]

Structural and Purity Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH₂, the primary amine NH₂, the urea NH protons, and the methyl group. [6][8]* Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and urea groups (around 3300-3400 cm⁻¹), C=O stretching of the urea (around 1640-1660 cm⁻¹), and C-N stretching. [6][8]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion. [8]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of the final compound. A suitable method would involve a C18 column with a gradient elution of methanol or acetonitrile in water. [9][10]

Potential Biological Activity and Applications

Urea derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. [1][2][11][12][13]

  • Anticancer Activity: Many diaryl ureas, such as Sorafenib, are potent kinase inhibitors used in cancer therapy. [6][5]The structural motifs in 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea could allow it to interact with the ATP-binding site of various kinases.

  • Anti-inflammatory Activity: Some urea derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). [2][13]* Neuroprotective Properties: Certain urea-containing compounds have demonstrated neuroprotective effects in various in vitro and in vivo models. [12]

In Vitro Biological Evaluation

Initial screening of the compound's biological activity can be performed using a variety of in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay assesses the compound's effect on cell viability and is a primary screen for potential anticancer activity. [11] Protocol:

  • Seed cancer cell lines (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight. 2. Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assay

If a specific molecular target is hypothesized (e.g., a kinase), a direct enzyme inhibition assay can be performed.

General Protocol:

  • In a suitable buffer, combine the recombinant enzyme, the test compound at various concentrations, and a fluorescent or colorimetric substrate.

  • Initiate the reaction by adding ATP (for kinase assays).

  • Monitor the reaction progress kinetically using a plate reader.

  • Determine the IC₅₀ value of the compound against the enzyme. [14]

In Vivo Preclinical Assessment

Promising compounds from in vitro studies can be advanced to in vivo animal models to evaluate their efficacy and safety.

Xenograft Tumor Model for Anticancer Activity

This model is widely used to assess the antitumor efficacy of a compound in a living organism. [11]

G Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Grouping Randomization into Treatment and Control Groups Tumor_Growth->Grouping Treatment Compound Administration (e.g., i.p., oral) Grouping->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Excision and Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft study.

Toxicity Studies

Preliminary toxicity can be assessed by monitoring animal body weight, general health, and by performing histological analysis of major organs at the end of the study. [11]

Conclusion

1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea is a molecule of interest within the broader class of diaryl ureas, which have proven to be a rich source of therapeutic agents. This guide has outlined its fundamental chemical characteristics, a viable synthetic strategy, and a roadmap for its comprehensive biological evaluation. While further experimental work is required to elucidate its specific properties and therapeutic potential, the methodologies and insights presented here provide a solid foundation for researchers to undertake the exploration of this and similar compounds in the pursuit of novel drug candidates.

References

  • American Elements. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Retrieved from [Link]

  • Vitro Scient. (n.d.). UREA. Retrieved from [Link]

  • Biocompare. (n.d.). Urea Assay Kits. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Urea Assay Kit. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Retrieved from [Link]

  • Li, Y., et al. (2011). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 2(6), 1139-1143. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 13, 30034-30048. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Drug Research, 73(03), 159-166. Retrieved from [Link]

  • Pitucha, M. (Ed.). (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[3-(aminomethyl)phenyl]-3-(3-methylphenyl)urea. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Aminophenyl)-3-o-tolylurea. Retrieved from [Link]

  • Google Patents. (n.d.). US3592741A - Method for analysis of urea.
  • PubChem. (n.d.). 1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19-27. Retrieved from [Link]

  • Manikandan, N., & Vinitha, G. (2020). Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. Brazilian Journal of Physics, 50, 337-353. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Advanced Research, 2(6), 724-730. Retrieved from [Link]

  • Watt, G. W., & Chrisp, J. D. (1952). Spectrophotometric Method for Determination of Urea. Analytical Chemistry, 24(12), 2006-2008. Retrieved from [Link]

  • Sharma, P. C., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry, 5(5). Retrieved from [Link]

  • Varvounis, G., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Bioorganic Chemistry, 94, 103433. Retrieved from [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-. Organic Syntheses, 9, 82. Retrieved from [Link]

  • Wang, Y., et al. (2019). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. European Journal of Medicinal Chemistry, 180, 24-37. Retrieved from [Link]

  • NIST. (n.d.). Urea, N,N'-bis(3-methylphenyl)-. Retrieved from [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Retrieved from [Link]

  • Oruc-Emre, E. E., et al. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. INIS-IAEA. Retrieved from [Link]

  • NIST. (n.d.). 1-Acetyl-3-methylurea. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Bis(3-(dimethylamino)propyl)urea. Retrieved from [Link]

  • Wang, Y., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(4), 309-314. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea Properties. Retrieved from [Link]

  • Arsianti, A., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 10, 423. Retrieved from [Link]

  • Hwang, S. H., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology, 10, 475. Retrieved from [Link]

Sources

Exploratory

Technical Guide: A Strategic Approach to Unveiling the Biological Activity and Mechanism of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea

Preamble: The Phenylurea Scaffold as a Blueprint for Bioactivity The compound 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea represents a novel chemical entity. While direct studies on this specific molecule are not pr...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Phenylurea Scaffold as a Blueprint for Bioactivity

The compound 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea represents a novel chemical entity. While direct studies on this specific molecule are not present in the public domain, its core structure—the N,N'-disubstituted phenylurea—is a highly privileged scaffold in medicinal chemistry and agrochemistry. Molecules incorporating this motif have demonstrated a vast spectrum of biological activities, functioning as potent anticancer agents, enzyme inhibitors, anti-inflammatory molecules, and insecticides.[1][2][3] The urea functional group is a key pharmacophore, exceptional in its ability to form robust hydrogen bond interactions with the backbones of biological targets like protein kinases and other enzymes, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[4][5]

This guide, therefore, serves as a strategic roadmap for the research and drug development professional. It is designed not to report known data, but to establish a logical, efficient, and technically sound experimental framework for the comprehensive evaluation of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea (hereafter referred to as "Compound X"). We will proceed from foundational characterization to broad activity screening and culminate in precise mechanistic validation, providing the causal reasoning behind each experimental choice.

Part 1: Foundational Physicochemical & Pharmacokinetic Profiling

Rationale: Before embarking on biological assays, understanding the fundamental physicochemical properties of Compound X is non-negotiable. These parameters dictate its behavior in aqueous assay buffers, its ability to cross cellular membranes, and its potential for oral bioavailability. Poor solubility, for instance, is a primary cause of misleading results and compound attrition in drug discovery.[6]

Key Physicochemical and ADME Parameters

A standard panel of in silico and in vitro tests should be conducted to establish a baseline profile for Compound X.

ParameterExperimental MethodRationale & Significance
Molecular Weight CalculationGoverns diffusion and transport properties.
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayDetermines feasibility for in vitro assays and impacts absorption.
LogP / LogD HPLC or Shake-Flask MethodMeasures lipophilicity; critical for predicting membrane permeability and metabolism.
pKa Potentiometric Titration / UV-spectroscopyIdentifies ionizable groups (e.g., the aminomethyl moiety) and predicts charge state at physiological pH.
Chemical Stability HPLC analysis in various buffers (pH 4.0, 7.4, 9.0)Assesses degradation rate, informing on compound handling and storage.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across biological membranes.
Metabolic Stability Liver Microsome or S9 Fraction Incubations[7]Assesses susceptibility to Phase I and Phase II metabolic enzymes, predicting in vivo half-life.
Protocol: Kinetic Aqueous Solubility Determination

Objective: To determine the kinetic solubility of Compound X in a physiologically relevant buffer, which is essential for preparing accurate stock solutions and interpreting bioassay data.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Compound X (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This initiates the precipitation process. Perform a serial dilution across the plate.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow the solution to reach equilibrium.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in DMSO.

  • Data Analysis: The highest concentration at which the compound remains in solution is determined to be its kinetic solubility.

Part 2: A Tiered Strategy for Biological Activity Screening

Rationale: A tiered or cascaded screening approach is the most resource-efficient method to identify the biological activity of an unknown compound. We begin with broad, phenotypic assays to cast a wide net for any cellular effect. Positive hits are then funneled into more specific, target-based assays to deconvolute the mechanism of action.

Tier 1: Broad-Based Phenotypic Screening - Cytotoxicity Profiling

Causality: The phenylurea scaffold is a cornerstone of many anticancer drugs that inhibit protein kinases, leading to cell death or growth arrest.[2][8] Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical and high-yield starting point.

Protocol: Cell Viability Assay (MTT/Resazurin)

  • Cell Plating: Seed cells from a diverse panel of cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung), HepG2 (liver)) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., from 100 µM down to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Viability Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin and incubate for 2-4 hours. Live cells metabolize these reagents into colored or fluorescent products.

  • Signal Quantification: For MTT, solubilize the formazan product and measure absorbance. For Resazurin, measure fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Tier 2: Target-Based Mechanistic Screening - Kinase Inhibition

Causality: Should Compound X exhibit cytotoxicity, a kinase inhibition panel is the logical next step. Many phenylurea drugs, such as Sorafenib, function as multi-kinase inhibitors.[8] The urea moiety is adept at forming hydrogen bonds within the ATP-binding pocket of kinases.[4]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Assay Principle: This assay measures the ability of Compound X to inhibit the phosphorylation of a substrate by a specific kinase. The output is often the amount of ATP consumed, measured via a luminescence-based system (e.g., Kinase-Glo®).

  • Reagent Preparation: Prepare assay buffer, recombinant human kinase, the appropriate kinase substrate (peptide or protein), and ATP.

  • Reaction Setup: In a 384-well plate, add the kinase, Compound X across a range of concentrations, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the ATP detection reagent. This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of remaining ATP. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

  • Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value for kinase inhibition.

Signaling Pathway Visualization

The diagram below illustrates a generic signal transduction pathway mediated by a Receptor Tyrosine Kinase (RTK). Phenylurea inhibitors typically compete with ATP in the intracellular kinase domain, blocking the downstream phosphorylation cascade that leads to cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus RTK Receptor Tyrosine Kinase (RTK) ATP ATP Substrate Substrate Protein RTK->Substrate 2. Autophosphorylation & Activation ADP ADP ATP->ADP CompoundX Compound X (Inhibitor) CompoundX->RTK 3. Inhibition pSubstrate Phosphorylated Substrate Substrate->pSubstrate 4. Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pSubstrate->Transcription 5. Signaling Cascade Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding & Dimerization

Caption: Generic RTK signaling pathway inhibited by Compound X.

Part 3: Mechanistic Validation in a Cellular Context

Rationale: An in vitro IC50 is not sufficient proof of mechanism. It is critical to demonstrate that the compound engages and inhibits its intended target within a living cell, leading to the observed phenotype (e.g., cytotoxicity).

Protocol: Western Blot for Downstream Target Inhibition

Objective: To confirm that Compound X inhibits the activity of its target kinase in cells by measuring the phosphorylation status of a known downstream substrate. (Assuming Compound X inhibits VEGFR-2, we would measure phosphorylation of a downstream effector like ERK).

  • Cell Culture and Treatment: Culture cells known to express the target kinase (e.g., HUVEC cells for VEGFR-2). Starve the cells to reduce basal signaling, then pre-treat with various concentrations of Compound X for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (5-15 minutes) to activate the kinase pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Strip the membrane and re-probe with an antibody for the total amount of the target protein (e.g., anti-total-ERK) as a loading control.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein signal confirms target engagement and inhibition.

Proposed Experimental Workflow

The following diagram outlines the integrated strategy for characterizing Compound X, from initial screening to final validation.

G cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Target Identification cluster_tier3 Tier 3: Mechanistic Validation cluster_tier4 Tier 4: Lead Optimization Screen Cytotoxicity Screen (Cancer Cell Line Panel) KinasePanel Broad Kinase Inhibition Panel Screen->KinasePanel If Cytotoxic EnzymePanel Other Enzyme Panels (e.g., sEH, IDO1) Screen->EnzymePanel If Cytotoxic IC50 IC50 Determination (In Vitro Assay) KinasePanel->IC50 Identify Hit(s) Western Cellular Target Engagement (Western Blot) IC50->Western CellularPhenotype Cellular Phenotype Assay (e.g., Anti-proliferation) Western->CellularPhenotype SAR Structure-Activity Relationship (SAR) Studies CellularPhenotype->SAR Start Compound X Start->Screen

Caption: A tiered experimental workflow for Compound X characterization.

References

  • Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (2015). MDPI. Available at: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • Urea, phenyl-, and. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.). PMC. Available at: [Link]

  • 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. (n.d.). AMERICAN ELEMENTS. Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). MDPI. Available at: [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). MDPI. Available at: [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2025). ResearchGate. Available at: [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. (n.d.). PMC - NIH. Available at: [Link]

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. (2022). F1000Research. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (2023). DergiPark. Available at: [Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. (2019). Frontiers. Available at: [Link]

Sources

Foundational

A Technical Guide to Evaluating the Therapeutic Potential of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea in Kinase Inhibition

Introduction: The Privileged Scaffold of Urea in Kinase Inhibition The urea moiety represents a cornerstone in the design of small molecule kinase inhibitors, a class of therapeutics that has revolutionized the treatment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Urea in Kinase Inhibition

The urea moiety represents a cornerstone in the design of small molecule kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various diseases, particularly cancer.[1][2][3] Its ability to form stable, bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a "privileged scaffold" in medicinal chemistry.[4] This critical interaction provides a robust anchor for designing potent and selective inhibitors.[1][4] Prominent examples of urea-based kinase inhibitors, such as Sorafenib, have demonstrated significant clinical success, underscoring the therapeutic potential of this chemical class.[1] This guide will provide an in-depth technical framework for the preclinical evaluation of a novel urea-containing compound, 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea , as a potential kinase inhibitor. While this specific molecule may be novel, the principles and methodologies outlined herein are universally applicable to the characterization of new chemical entities in this class.

Hypothesized Target Profile and Rationale

Based on the bis-aryl urea structure of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea, it is plausible to hypothesize its activity against kinases known to be targeted by similar compounds. These often include key players in oncogenic signaling pathways.[1][3] For the purpose of this guide, we will proceed with the hypothesis that our lead compound may inhibit members of the following kinase families:

  • RAF family (e.g., B-RAF, c-RAF): Central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[1][5]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process for tumor growth and metastasis.[1][6]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[1]

  • p38 MAP Kinase: A key enzyme in cellular responses to inflammatory cytokines and stress.[1]

The aminomethyl group on one phenyl ring and the methyl group on the other introduce specific steric and electronic features that will be explored to understand the compound's unique selectivity and potency profile.

Experimental Workflow for Kinase Inhibitor Characterization

The following sections detail a comprehensive, step-by-step approach to characterizing the kinase inhibitory activity and therapeutic potential of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea.

Part 1: In Vitro Biochemical Profiling

The initial step is to determine the direct inhibitory effect of the compound on a panel of purified kinases. This provides a clean, quantitative measure of potency and a preliminary assessment of selectivity.

Objective: To determine the IC50 values of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea against a broad panel of kinases, with a focus on the hypothesized targets.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay platform that measures the amount of ADP produced during a kinase reaction.[7] It is highly sensitive, amenable to high-throughput screening, and can be used for a wide variety of kinases.[7]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea in DMSO, typically starting from 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, combine the purified kinase, its specific substrate, and ATP at a concentration close to the Km for each respective kinase.[8]

  • Inhibitor Addition: Add the serially diluted compound to the kinase reaction mixtures. Include appropriate controls (no inhibitor for 100% activity, no enzyme for background).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.

  • Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

The results of the kinase profiling should be summarized in a table for clear comparison of potency and selectivity.

Kinase TargetIC50 (nM)
B-RAF[Data]
c-RAF[Data]
VEGFR2[Data]
PDGFRβ[Data]
p38α[Data]
[Other Kinases][Data]

Causality Behind Experimental Choices:

  • Using ATP at its Km concentration for each kinase provides a standardized condition for comparing inhibitor potencies across different enzymes.[8]

  • A broad kinase panel is essential to not only identify primary targets but also to flag potential off-target effects that could lead to toxicity.[8][9]

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Inhibitor_Addition Add Compound Dilutions Compound_Prep->Inhibitor_Addition Kinase_Panel Kinase Panel Selection Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, ATP) Kinase_Panel->Reaction_Setup Reaction_Setup->Inhibitor_Addition Incubation Incubate at 30°C Inhibitor_Addition->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Luminescence Read Luminescence Kinase_Detection->Luminescence Dose_Response Generate Dose-Response Curves Luminescence->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Part 3: In Vivo Preclinical Evaluation

Positive in vitro and cellular data provide the rationale for advancing a compound to in vivo studies to assess its efficacy and safety in a whole-organism context.

[10][11]Objective: To evaluate the anti-tumor efficacy and tolerability of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea in a relevant animal model.

Methodology: Xenograft Mouse Model

Step-by-Step Protocol:

  • Model Establishment: Implant human cancer cells (e.g., A375 melanoma cells) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and vehicle control groups. Administer 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea via an appropriate route (e.g., oral gavage) at various dose levels and schedules.

  • Efficacy Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to assess the inhibition of the target kinase pathway (e.g., p-ERK levels) via Western blot or immunohistochemistry, confirming target engagement in vivo. 6[12]. Toxicity Assessment: Monitor the animals for signs of toxicity. At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI) for each dose level.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the preclinical evaluation of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea as a potential kinase inhibitor. By systematically progressing from in vitro biochemical assays to cell-based functional studies and finally to in vivo efficacy models, researchers can build a comprehensive data package to support its therapeutic potential. Positive outcomes from this workflow would warrant further investigation into pharmacokinetics, metabolism, and formal toxicology studies, paving the way for potential clinical development. The versatility of the urea scaffold continues to make it a highly attractive starting point for the discovery of novel and effective kinase inhibitors.

[2][3]---

References

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health (NIH). [Link]

  • Protein kinase inhibitors from the urea class. ResearchGate. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

  • Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. AACR Publications. [Link]

  • Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. MDPI. [Link]

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. PMC. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. PubMed. [Link]

  • Protein Kinases: Function, Substrates, and Implication in Diseases. PMC. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

  • Protein kinases: drug targets for immunological disorders. PMC. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PMC. [Link]

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Exploratory

The Emergence of a Novel Research Tool: A Technical Guide to 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea and its Analogs as TAAR1 Agonists

An In-depth Exploration of the Discovery, Synthesis, and Biological Characterization of a Promising New Chemical Scaffold for Neuropsychiatric Research This technical guide provides a comprehensive overview of the histor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Discovery, Synthesis, and Biological Characterization of a Promising New Chemical Scaffold for Neuropsychiatric Research

This technical guide provides a comprehensive overview of the history, discovery, and scientific application of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea, a research compound that has emerged from the quest for novel modulators of the Trace Amine-Associated Receptor 1 (TAAR1). As a Senior Application Scientist, this document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind its development, its synthesis, and its biological evaluation as a potent TAAR1 agonist.

Part 1: The Genesis of a New TAAR1 Agonist Scaffold

The discovery of novel therapeutic agents for neuropsychiatric disorders has been a significant challenge, with many existing treatments exhibiting limited efficacy and undesirable side effects.[1][2] The identification of the Trace Amine-Associated Receptor 1 (TAAR1) as a potential therapeutic target has opened new avenues for the development of innovative treatments.[1] TAAR1 is a G-protein coupled receptor (GPCR) that modulates the activity of key neurotransmitter systems, including dopamine, serotonin, and glutamate, which are implicated in the pathophysiology of conditions like schizophrenia.[1]

The journey towards 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea began with the systematic screening of compound libraries to identify novel chemical scaffolds with TAAR1 agonist activity. Researchers sought to move beyond established classes of TAAR1 modulators and explore new chemical space. A significant breakthrough came from the work of Krasavin and colleagues, who identified a series of 4-(2-aminoethyl)piperidine-1-carboxamides as potent TAAR1 agonists.[3] This discovery provided a foundational structure-activity relationship (SAR) that paved the way for the design of related compounds, including the phenylurea series.

The core hypothesis was that a urea linkage could serve as a robust and synthetically accessible scaffold to correctly orient the key pharmacophoric elements required for TAAR1 activation: a basic amine and an aromatic moiety. The aminomethylphenyl group provides the crucial basic nitrogen, mimicking endogenous trace amines, while the 3-methylphenyl (m-tolyl) group explores a key hydrophobic pocket within the TAAR1 binding site. The specific substitution pattern was rationally designed to optimize potency and selectivity.

Part 2: Synthesis and Chemical Characterization

The synthesis of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea and its analogs follows a convergent and efficient synthetic route, characteristic of urea synthesis. The general and a specific synthesis are detailed below.

General Synthetic Pathway

The fundamental approach to synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

G cluster_reactants Starting Materials cluster_product Product Amine Substituted Aniline (or Benzylamine) Urea 1,3-Disubstituted Urea Amine->Urea Reaction in aprotic solvent Isocyanate Substituted Phenyl Isocyanate Isocyanate->Urea caption General Synthesis of 1,3-Disubstituted Ureas

Caption: General synthetic scheme for 1,3-disubstituted ureas.

Detailed Experimental Protocol: Synthesis of a Key Analog, 4-(2-Aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride

The following protocol is adapted from the work of Krasavin et al. (2022) for a closely related and well-characterized analog, providing a validated methodology for this class of compounds.[3]

Step 1: Synthesis of the Isocyanate

3-Methylaniline is reacted with a phosgene equivalent, such as triphosgene, in an inert solvent like dichloromethane or toluene to generate 3-methylphenyl isocyanate. This reaction is typically performed at low temperatures to control reactivity.

Step 2: Urea Formation

The in-situ generated or isolated 3-methylphenyl isocyanate is then reacted with a solution of the appropriate amine, in this case, the hydrochloride salt of tert-butyl (2-(piperidin-4-yl)ethyl)carbamate, in the presence of a base such as triethylamine to neutralize the hydrochloride salt and facilitate the reaction. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Step 3: Deprotection

The resulting Boc-protected urea derivative is then deprotected using acidic conditions, such as hydrochloric acid in an appropriate solvent like methanol or dioxane, to yield the final hydrochloride salt of the desired product.

Purification and Characterization:

The final compound is typically purified by recrystallization or column chromatography. Characterization is performed using standard analytical techniques including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

  • Melting Point: As an indicator of purity.

Part 3: In Vitro and In Vivo Pharmacology

The biological activity of this class of compounds is primarily defined by their agonist activity at the TAAR1 receptor. The following data for the analog, 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide (referred to as compound 9 in the source literature), provides a strong indication of the expected pharmacological profile for 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea.[3]

In Vitro TAAR1 Agonist Activity

The potency of the compound as a TAAR1 agonist was determined using a BRET (Bioluminescence Resonance Energy Transfer)-based cellular assay in HEK-293 cells expressing human TAAR1.[3] This assay measures the intracellular accumulation of cyclic AMP (cAMP), a downstream second messenger of TAAR1 activation.

CompoundEC₅₀ (nM) for hTAAR1
Analog 9 *52

*Data from Krasavin, M., et al. (2022).[3]

These results demonstrate that this chemical scaffold possesses potent agonist activity at the human TAAR1 receptor.

In Vivo Efficacy in a Preclinical Model of Schizophrenia

The in vivo efficacy of these compounds was evaluated in the dopamine transporter knockout (DAT-KO) rat model, which exhibits hyperdopaminergic activity and is a validated model for assessing the antipsychotic-like potential of TAAR1 agonists.[3] The primary endpoint was the reduction of hyperlocomotion.

The analog compound demonstrated a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats, indicating its potential to modulate dopamine-dependent behaviors relevant to psychosis.[3]

G cluster_workflow In Vivo Efficacy Workflow Model DAT-KO Rat Model (Hyperdopaminergic State) Treatment Compound Administration (e.g., intraperitoneal) Model->Treatment Assessment Locomotor Activity Measurement Treatment->Assessment Outcome Reduction in Hyperlocomotion Assessment->Outcome caption In Vivo Evaluation of TAAR1 Agonists

Caption: Workflow for in vivo evaluation of TAAR1 agonists.

Part 4: Mechanism of Action and Signaling Pathway

1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea and its analogs exert their effects by binding to and activating TAAR1. TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon agonist binding, TAAR1 undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release.

G cluster_pathway TAAR1 Signaling Pathway Agonist TAAR1 Agonist (e.g., Phenylurea Derivative) TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds to G_Protein Gs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (Modulation of Neurotransmission) PKA->Downstream Phosphorylates caption TAAR1-Mediated Gs Signaling Cascade

Caption: Simplified TAAR1 Gs-coupled signaling pathway.

Part 5: Future Directions and Conclusion

The discovery of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea and its analogs represents a significant advancement in the field of TAAR1 research. This chemical scaffold provides a valuable tool for further elucidating the role of TAAR1 in normal brain function and in the pathophysiology of neuropsychiatric disorders.

Future research should focus on:

  • Comprehensive SAR studies: To further optimize potency, selectivity, and pharmacokinetic properties.

  • In-depth pharmacological characterization: Including assessment of functional selectivity and potential for biased agonism.

  • Evaluation in a broader range of preclinical models: To explore the therapeutic potential for other CNS disorders, such as depression and addiction.

References

  • Krasavin, M., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules, 12(11), 1650. [Link]

  • Krasavin, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(19), 11579. [Link]

  • Pei, Y., et al. (2025). Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv. [Link]

  • Cichero, E., et al. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. International Journal of Molecular Sciences, 25(15), 8226. [Link]

Sources

Protocols & Analytical Methods

Method

Optimal solvents for dissolving 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea

Application Note: Optimal Solubilization & Handling of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea Executive Summary This guide provides a validated protocol for the solubilization, storage, and experimental handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solubilization & Handling of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea

Executive Summary

This guide provides a validated protocol for the solubilization, storage, and experimental handling of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea .[1][2][3] This compound features a lipophilic diarylurea core (common in kinase inhibitors) flanked by a basic aminomethyl group .[1][2][3] This dual nature creates specific solubility challenges: the urea backbone promotes strong intermolecular hydrogen bonding (reducing solubility), while the amine tail offers a pH-dependent handle for aqueous stability.[1][2]

This protocol prioritizes DMSO as the primary stock solvent and outlines a pH-modulated aqueous dilution strategy to prevent precipitation during biological assays.[2][3]

Physicochemical Analysis & Solvent Selection

Structural Deconstruction
  • Core Scaffold: 1,3-Diarylurea.[1][2][3]

    • Property: High lattice energy due to strong urea-urea hydrogen bonding.[1][2][3]

    • Consequence: Poor water solubility; requires aprotic polar solvents (DMSO, DMF) to disrupt intermolecular bonds.[1][2][3]

  • Functional Group: 3-(Aminomethyl)phenyl.[1][2][3][4][5]

    • Property: Primary amine (

      
      ).[1][2] Approximate pKa 
      
      
      
      9.0–9.5.[2][3]
    • Consequence: The molecule is ionizable .[2][3] At acidic pH (pH < 6), the amine is protonated (

      
      ), significantly enhancing aqueous solubility.[1][2] At neutral/basic pH, the neutral form dominates, increasing the risk of precipitation.
      
Solvent Compatibility Matrix
SolventSolubility PotentialRecommendationMechanism of Action
DMSO (Dimethyl Sulfoxide)High (>50 mM)Primary Stock Disrupts urea H-bonds; aprotic, high dielectric constant.[1][2][3]
DMF (Dimethylformamide)High (>50 mM)AlternativeSimilar to DMSO but higher toxicity; use only if DMSO is contraindicated.[1][2]
Ethanol (100%)Moderate (~10–20 mM)SecondaryProtich solvent; less effective at breaking urea stacking than DMSO.[1][2]
Water (Neutral pH) Very Low (<1 mM)Avoid Lipophilic core dominates; rapid precipitation likely.[1][2]
0.1 M HCl / Acidic Buffer ModerateDiluent OnlyProtonation of amine tail (

) improves solubility.[1][2][3]

Validated Solubilization Protocol

Preparation of 10 mM Stock Solution (DMSO)
  • Objective: Create a stable, high-concentration stock for long-term storage.

  • Materials:

    • Compound: 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea (Solid).[1][2][3]

    • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1][2][3]

    • Container: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2][3]

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5.0 mg of the solid compound into the amber vial.

    • Note: If the compound is electrostatic, use an anti-static gun or weigh by difference.[3]

  • Calculation: Calculate the required volume of DMSO using the molecular weight (MW

    
     255.32  g/mol ).[3]
    
    • 
      [1][2]
      
    • Example: For 5 mg at 10 mM: $ \frac{5}{255.32 \times 0.01} \approx 1.96 \text{ mL} $.[1][2]

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless.[3] If particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Caution: Do not heat above 37°C to avoid thermal degradation of the urea linkage.[3]

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Aqueous Dilution for Biological Assays
  • Challenge: The "Crash Out" Effect. Diluting a hydrophobic urea from DMSO into water often causes immediate precipitation.[2][3]

  • Solution: The "Intermediate Dilution" Method.[2][3]

Protocol:

  • Prepare Assay Buffer: Ensure the buffer (e.g., PBS, HEPES) is at room temperature.[3]

  • Intermediate Step (Optional but Recommended): Dilute the 10 mM DMSO stock 1:10 into 100% Ethanol first. This creates a 1 mM intermediate stock that disperses better in water.[2][3]

  • Final Dilution:

    • Place the pipette tip submerged into the assay buffer.[3]

    • Slowly dispense the stock solution while continuously vortexing or stirring the buffer.

    • Target: Final DMSO concentration should be

      
       (v/v) to avoid solvent toxicity in cells.
      
    • Self-Validation Check: Inspect the tube against a dark background.[2][3] Turbidity or floating crystals indicate precipitation.[2][3] If observed, prepare a fresh dilution using a lower concentration or add a solubilizer like Tween-80 (0.01%).[1][2][3]

Visual Workflows (Graphviz)

Solubility Decision Logic

This diagram guides the researcher through the solvent selection process based on the experimental intent.

SolubilityLogic Start Start: 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea Intent Experimental Intent? Start->Intent Stock Stock Solution Preparation Intent->Stock Storage Assay Biological Assay (Aqueous) Intent->Assay Usage DMSO Use Anhydrous DMSO (Recommended: 10-50 mM) Stock->DMSO Primary Choice Ethanol Use Ethanol (Lower Stability) Stock->Ethanol Alternative Dilution Direct Dilution into Buffer? Assay->Dilution Precip Risk of Precipitation! Dilution->Precip High Conc. (>100 µM) Stepwise Stepwise Dilution: 1. DMSO Stock -> Intermediate 2. Intermediate -> Buffer (Vortexing) Dilution->Stepwise Low Conc. (<10 µM) pH_Mod pH Adjustment: Acidic Buffer (pH < 6) Protonates Amine -> Higher Solubility Stepwise->pH_Mod Optimization

Caption: Decision matrix for solvent selection and dilution strategies to minimize precipitation risks.

Serial Dilution Workflow

A standardized workflow to ensure reproducibility and prevent compound loss.[2][3]

SerialDilution Solid Solid Compound (5 mg) Stock Master Stock (10 mM in DMSO) Solid->Stock + DMSO Aliquot Aliquot Storage (-20°C) Stock->Aliquot Freeze WorkSol Working Solution (100 µM in 10% DMSO) Aliquot->WorkSol Thaw & Dilute 1:100 (into Media/Buffer) AssayWell Assay Well (1 µM Final, 0.1% DMSO) WorkSol->AssayWell Add to Cells (1:100 Dilution)

Caption: Step-by-step serial dilution protocol from solid powder to final assay concentration.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation on Dilution "Crash out" effect due to high hydrophobicity.1.[1][2][3] Lower the final concentration.2. Warm the buffer to 37°C before addition.3. Use an intermediate dilution step (DMSO

EtOH

Buffer).[1][2][3]
Solution Turns Yellow Oxidation of the amine group.[2][3]1. Use fresh DMSO.2. Store under inert gas (Nitrogen/Argon).3. Check expiry; amines can degrade over time.[2][3]
Inconsistent IC50 Data Compound adhered to plasticware.[2][3]Urea derivatives can be "sticky."[2][3] Use low-binding polypropylene tubes and pipette tips.[1][2][3] Avoid polystyrene for intermediate steps.[2][3]

References

  • Santa Cruz Biotechnology. 1-[3-(aminomethyl)phenyl]-3-(3-methylphenyl)urea Product Data Sheet. (Accessed 2026).[1][2][3][6] Link

  • Li, P., et al. (2021).[1][2][3] "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO." ACS Omega.[2][3] (Discusses the solubility mechanics of diarylureas in DMSO). Link[1][2]

  • Cayman Chemical. 1,3-Diphenylurea Product Information. (Provides baseline solubility data for the diarylurea scaffold). Link

  • Bio-Rad. Urea Solubilization Protocols. (General guide for handling urea-based solutions in biological contexts). Link

Sources

Application

Application Notes and Protocols: Cell Culture Dosing Regimens for 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea

Introduction Diaryl urea derivatives are a significant class of compounds in medicinal chemistry, recognized for their potential as potent inhibitors of various protein kinases involved in cancer cell proliferation and s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diaryl urea derivatives are a significant class of compounds in medicinal chemistry, recognized for their potential as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival.[1][2][3] The structural motif of diaryl urea is a key pharmacophore in several clinically approved anticancer drugs.[1] These compounds often exert their cytotoxic effects by targeting critical signaling pathways, such as those mediated by RAF, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial cell culture dosing regimens for the novel compound 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea . As the specific biological target of this compound is not yet defined, these protocols are designed to serve as a robust framework for its initial in vitro characterization. The methodologies detailed herein focus on determining its cytotoxic and anti-proliferative effects, culminating in the calculation of a half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[5] Furthermore, this guide outlines preliminary assays to investigate the compound's potential mechanism of action.

Compound Handling and Stock Solution Preparation

Due to the characteristic lipophilicity of diaryl urea scaffolds, 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea is predicted to have low aqueous solubility. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose in cell-based assays.[6][7]

Protocol 1.1: Preparation of a 10 mM Stock Solution

Objective: To prepare a high-concentration stock solution for serial dilutions.

Materials:

  • 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea (molecular weight to be determined by the user)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of the compound required to make a 10 mM stock solution in a specific volume of DMSO.

  • Weigh the compound accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note on Vehicle Control: It is crucial to include a vehicle-only control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound to account for any solvent-induced effects on the cells.

Determining Initial Dosing Range and Cytotoxicity (IC50)

The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9][10] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]

Cell Line Selection and Seeding Density

The choice of cell lines is critical and should ideally include a panel that represents different cancer types or expresses specific molecular targets common for diaryl ureas (e.g., BRAF V600E mutant melanoma lines, or cell lines with high VEGFR2 expression).[1][11]

Table 1: Recommended Human Cancer Cell Lines for Initial Screening

Cell LineCancer TypeKey CharacteristicsRecommended Seeding Density (cells/well in 96-well plate)
A375 Malignant MelanomaBRAF V600E mutant5,000 - 8,000
HT-29 Colorectal AdenocarcinomaWild-type BRAF8,000 - 10,000
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive5,000 - 10,000
HUVEC (Non-cancerous)High VEGFR2 expression3,000 - 7,000
A549 Lung CarcinomaWild-type EGFR5,000 - 10,000

Note: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase throughout the experiment.[12][13]

Protocol 2.2: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effect of the compound and calculate the IC50 value.

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates[14]

  • 10 mM stock solution of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]

  • Multichannel pipette

  • Microplate reader (absorbance at 540-590 nm)[16]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.[14] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound from the 10 mM stock solution in complete culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 540-590 nm using a microplate reader.[16]

Data Analysis and IC50 Calculation
  • Subtract the absorbance of the medium-only blank from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Table 2: Example of MTT Assay Data Presentation

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control 1.25100%
0.01 1.2297.6%
0.1 1.1592.0%
1 0.8568.0%
10 0.4536.0%
100 0.129.6%
IC50 (µM) -~5.5
Workflow for Determining IC50

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound (24-72h) seed_cells->treat_cells prep_dilutions Prepare Compound Serial Dilutions prep_dilutions->treat_cells add_mtt Add MTT Reagent (2-4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals (e.g., DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability vs. Vehicle Control read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 value of a novel compound.

Preliminary Mechanism of Action Studies

Once the cytotoxic potential of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea is established, subsequent assays can provide insights into its mechanism of action.

Apoptosis Induction Assay

Many cytotoxic compounds, particularly kinase inhibitors, induce apoptosis (programmed cell death). A common method to detect apoptosis is to measure the activity of caspases, which are key proteases in the apoptotic cascade. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for this purpose.[17][18][19][20]

Protocol 3.1.1: Caspase-Glo® 3/7 Assay

Objective: To determine if the compound induces apoptosis by measuring caspase-3 and -7 activity.

Materials:

  • Cells cultured and treated in opaque-walled 96-well plates.

  • Caspase-Glo® 3/7 Assay kit (or similar).

  • Luminometer.

Procedure:

  • Follow steps 1 and 2 of the MTT assay protocol (Protocol 2.2), using opaque-walled plates suitable for luminescence. Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[20]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[20]

  • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Cell Cycle Analysis

Some compounds may exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M). This can be analyzed by flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI).[21][22]

Protocol 3.2.1: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

  • Cells cultured and treated in 6-well plates.

  • Propidium Iodide (PI) staining solution (containing RNase A).[23]

  • Cold 70% ethanol.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., IC50) for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash once with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[23]

  • Wash the fixed cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[21]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

Hypothetical Signaling Pathway Inhibition

Diaryl ureas commonly function as Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[2][11] This often involves targeting key signaling pathways like the RAS/RAF/MEK/ERK pathway or the VEGFR2 pathway, which are crucial for cell proliferation, survival, and angiogenesis.[1][24][25]

Potential Targets: BRAF and VEGFR2
  • BRAF Kinase: A key component of the MAPK/ERK pathway. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[26][27][28]

  • VEGFR2: A receptor tyrosine kinase that, upon binding to VEGF-A, activates multiple downstream pathways (e.g., PI3K-AKT, PLCγ-PKC) that are critical for endothelial cell proliferation, migration, and survival during angiogenesis.[24][29][30][31]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR2 PI3K PI3K RTK->PI3K RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation Compound 1-[3-(Aminomethyl)phenyl] -3-(3-methylphenyl)urea Compound->RTK Compound->BRAF

Caption: Hypothetical inhibition of BRAF and VEGFR2 signaling pathways by a diaryl urea compound.

Conclusion

This document provides a foundational set of protocols for the initial in vitro evaluation of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea. By systematically determining the IC50 value across a relevant panel of cell lines and conducting preliminary mechanistic studies, researchers can build a comprehensive profile of this novel compound's biological activity. The insights gained from these experiments are essential for guiding further preclinical development and identifying its therapeutic potential.

References

  • CLYTE Technologies. Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). CLYTE Technologies. [Link]

  • Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MDPI. Diarylureas as Antitumor Agents. MDPI. [Link]

  • Wellcome Centre for Human Genetics. Cell Cycle Analysis by Propidium Iodide Staining. University of Oxford. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]

  • Kunhiraman, H., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]

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  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

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  • PubChem. VEGFA-VEGFR2 signaling pathway. National Institutes of Health. [Link]

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. UMass Chan Medical School. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • MDPI. Diarylureas. MDPI Encyclopedia. [Link]

  • Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • National Center for Biotechnology Information. The mechanism of activation of monomeric B-Raf V600E. NCBI. [Link]

  • American Association for Cancer Research. BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. AACR Journals. [Link]

  • National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. U.S. Department of Health and Human Services. [Link]

  • ResearchGate. BRAF signaling pathway including abnormal signaling from BRAFV600E... ResearchGate. [Link]

  • ResearchGate. Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. [Link]

  • American Association for Cancer Research. Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. AACR Journals. [Link]

  • National Center for Biotechnology Information. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. NCBI. [Link]

  • PubMed. Diaryl Urea: A Privileged Structure in Anticancer Agents. National Library of Medicine. [Link]

  • National Institutes of Health. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. NIH. [Link]

  • Solubility of Things. 1-Nitroso-1-phenylurea. [Link]

  • ResearchGate. Idealised values for the potency (IC 50 ) of an inhibitor with... ResearchGate. [Link]

  • ResearchGate. Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information. Prediction of kinase-inhibitor binding affinity using energetic parameters. NCBI. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

  • ResearchGate. 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

  • PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. National Library of Medicine. [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea. This document is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered after the initial synthesis of this valuable compound. Achieving high purity is critical for reliable downstream applications, from biological screening to formulation development. This guide provides in-depth, field-proven troubleshooting advice and standardized protocols grounded in established chemical principles.

The Challenge of Purity

The synthesis of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea, typically via the reaction of 3-(aminomethyl)aniline with 3-methylphenyl isocyanate, is generally straightforward. However, the reaction mixture is rarely clean. A host of potential impurities, including unreacted starting materials and side-products, can complicate isolation and compromise the integrity of your final compound. This guide will help you diagnose and resolve these purity issues effectively.

Diagram: Key Chemical Species in the Purification Process

G cluster_target Target Compound cluster_impurities Common Impurities Target 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea SM1 3-(Aminomethyl)aniline (Starting Material 1 - Polar) SM2 3-Methylphenyl Isocyanate (Starting Material 2 - Reactive/Less Polar) SideProduct 1,3-bis(3-methylphenyl)urea (Symmetrical Byproduct - Nonpolar)

Caption: Target compound and primary impurities addressed in this guide.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My initial work-up yields a low-purity, sticky solid. How can I improve the initial clean-up?

Answer: This is a common issue resulting from unreacted starting materials and potential salt formation. A well-designed liquid-liquid extraction protocol is the first line of defense.

Causality: The target compound possesses both a basic aminomethyl group and a relatively nonpolar diarylurea core. Unreacted 3-(aminomethyl)aniline is highly polar and basic, while the symmetrical byproduct, 1,3-bis(3-methylphenyl)urea, is significantly less polar than your target compound. A pH-adjusted aqueous wash can selectively remove these impurities.

Protocol 1: Optimized Aqueous Work-Up
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 0.5 M HCl). This step protonates and removes the unreacted basic amine (3-(aminomethyl)aniline) into the aqueous layer. Your product should remain in the organic layer.

  • Basic Wash: Perform a subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution. This removes any residual acid and other acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, pre-purified product.

Trustworthiness: This multi-step wash protocol ensures that impurities with different acid-base properties are systematically removed before attempting more refined purification methods like crystallization or chromatography.

Question 2: My NMR spectrum shows unreacted starting materials. Which purification method is best?

Answer: For removing residual starting materials from a solid product, recrystallization is often the most efficient and scalable method.[1][2] The key is selecting an appropriate solvent system where the solubility of your target compound and impurities differ significantly with temperature.[3]

Causality: A good recrystallization solvent will dissolve the target compound when hot but have poor solubility when cold. Conversely, the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed with the mother liquor).[2][3]

Protocol 2: Recrystallization of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea
  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile) to find a suitable candidate or a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities (including charcoal) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals and avoiding the trapping of impurities that occurs with rapid crashing out of solution.[3]

  • Chilling: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization
Problem Possible Cause Solution
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off some solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[4]
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; the solution is too supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a different solvent system.[4]
Crystals Form Too Quickly The solution is too concentrated or cooled too rapidly.Reheat to redissolve, add a small amount of hot solvent, and ensure slow cooling by insulating the flask.[4]
Question 3: I have a persistent, nonpolar impurity that co-crystallizes with my product. What should I do?

Answer: This scenario strongly suggests the presence of the symmetrical byproduct, 1,3-bis(3-methylphenyl)urea. Due to its similar urea backbone, it can be difficult to remove by crystallization alone. Flash column chromatography is the preferred method for this separation.[5]

Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[6] The nonpolar byproduct will have a weaker affinity for the polar silica gel and will elute faster with a less polar solvent mixture, while your more polar target compound will require a more polar solvent to elute.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry-packed sample. This technique generally leads to better separation.

  • Mobile Phase Selection: A good starting point is a gradient system. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A common choice for ureas is a mixture of a nonpolar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate or methanol). Aim for an Rf value of ~0.3 for your target compound.

    • Example System: A gradient of 0% to 10% Methanol in Dichloromethane.

  • Packing and Running the Column:

    • Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

    • Carefully add the dry-packed sample to the top of the column.

    • Begin elution with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: General Purification Workflow

G Crude Crude Reaction Mixture Workup Protocol 1: Aqueous Work-Up Crude->Workup Decision1 Purity Check (TLC/NMR) Workup->Decision1 Recrystallize Protocol 2: Recrystallization Decision1->Recrystallize Impurities have different solubility Chromatography Protocol 3: Column Chromatography Decision1->Chromatography Impurities have similar solubility Decision2 Purity > 95%? Recrystallize->Decision2 Decision3 Purity > 95%? Chromatography->Decision3 PureProduct Pure Product Decision2->PureProduct Yes RepeatPurification Repeat Purification or Combine Methods Decision2->RepeatPurification No Decision3->PureProduct Yes Decision3->RepeatPurification No RepeatPurification->Decision1

Caption: Decision-based workflow for post-synthesis purification.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are essential for confirming the purity of my final product? A1: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify organic impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace impurities and confirming the molecular weight. HPLC (High-Performance Liquid Chromatography) with a UV detector can be used to quantify purity, often reported as a percentage area. Finally, a sharp melting point range is a classic indicator of high purity for crystalline solids.

Q2: How should I store the purified 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea? A2: Diaryl ureas are generally stable compounds.[7] However, to ensure long-term integrity, store the solid material in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated (2-8 °C). The aminomethyl group could slowly react with atmospheric CO₂, so minimizing air exposure is good practice.

Q3: My synthesis involves a different starting material, leading to different impurities. Can I still use this guide? A3: Yes. The principles and protocols described here (extraction, recrystallization, chromatography) are fundamental purification techniques applicable to a wide range of organic solids.[8] The key is to understand the physicochemical properties (polarity, acidity/basicity, solubility) of your specific impurities to adapt the methods. For instance, a non-basic impurity would not be removed by an acid wash but might be separable by chromatography based on polarity differences.

Q4: Is it possible to synthesize this urea without using a toxic isocyanate? A4: Yes, several modern methods avoid isocyanates due to their toxicity.[9] These often involve reacting the amine with a phosgene equivalent like carbonyldiimidazole (CDI) or using catalytic methods with carbon dioxide or carbon monoxide sources.[9][10] While these "greener" methods can be effective, they may introduce different sets of impurities (e.g., imidazole, residual catalyst) that would require adaptation of the purification strategy.

References
  • Bly, D. D. (1970).
  • NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. [Link]

  • Quora. (2018). Why is methanol used in recrystallization of urea?. [Link]

  • Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents. [Link]

  • NJIT Digital Commons. Substituted ureas. [Link]

  • Glasp. (2016). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. [Link]

  • Hosseini, S. H., et al. (1974). Single-step purification of urease by affinity chromatography. Canadian Journal of Microbiology. [Link]

  • Nchinda, A. T., et al. (2018). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases. [Link]

  • Hirayama, C., et al. (2000). Purification and properties of urease from the leaf of mulberry, Morus alba. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Garuti, L., et al. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Molecules. [Link]

  • Google Patents. (1941).
  • Mendes, M. J., et al. (1988). One-step affinity purification of urease from jack beans. Biochimie. [Link]

  • Zhang, M., et al. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega. [Link]

  • International Journal of ChemTech Research. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

  • Saem, A. S. M., et al. (2015). SINGLE-STEP PURIFICATION OF UREASE FROM CANAVALIA GLADIATA SEEDS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic-Chemistry.org. Synthesis of urea derivatives. [Link]

  • Organic Syntheses. Urea, phenyl-. [Link]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry. [Link]

  • ResearchGate. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. [Link]

  • Gzella, A., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules. [Link]

  • Ferlin, F., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]

  • TSpace - University of Toronto. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Link]

  • Chiacchio, M. A., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]

  • Asian Journal of Chemistry. (2014). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

  • Organic Chemistry Data. Urea Formation - Common Conditions. [Link]

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Reference Data & Comparative Studies

Validation

1H NMR spectral analysis and assignment for 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea

CAS: 218300-41-5 (Precursor Analog) | Formula: C₁₅H₁₇N₃O | M.W.: 255.32 g/mol [1][2]

Part 1: Executive Summary & Technical Context

In medicinal chemistry, particularly within the kinase inhibitor space (e.g., Sorafenib, Regorafenib), the diarylurea motif is a critical pharmacophore. It functions as a "hinge binder" or a structural spacer that engages in bidentate hydrogen bonding with key residues (often Glu/Asp) in the active site.[1]

This guide details the structural validation of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea . This specific molecule presents a unique analytical challenge: it contains a rigid, hydrogen-bond-donating urea core flanked by a pH-sensitive primary amine side chain.

The Analytical Challenge:

  • Proton Exchange: The urea protons (-NH-CO-NH-) are labile and solvent-dependent.[1]

  • Spectral Overlap: The two meta-substituted phenyl rings create a crowded aromatic region (6.8–7.5 ppm).[1]

  • Solubility vs. Resolution: While Methanol-d₄ offers solubility, it erases the critical urea signature via deuterium exchange.[1]

This guide compares DMSO-d₆ (the structural gold standard) against Methanol-d₄ (the functional screen) to provide a robust assignment protocol.[1]

Part 2: Experimental Protocol

Sample Preparation Strategy

To ensure high-resolution data and prevent aggregation-induced broadening, follow this strict protocol.

ParameterSpecificationRationale
Mass 5.0 – 8.0 mgSufficient signal-to-noise (S/N) for ¹³C satellites without viscosity broadening.[1]
Solvent A DMSO-d₆ (99.9% D) + 0.03% TMSPrimary: Preserves urea NH signals; disrupts intermolecular H-bonding.[1]
Solvent B Methanol-d₄ (MeOD)Secondary: Confirms labile protons via exchange (disappearance).[1]
Tube 5mm Precision NMR TubeStandard geometry for 400/600 MHz probes.[1]
Temperature 298 K (25°C)Standard.[1] Note: Heating to 320K can sharpen urea signals if broadening occurs.[1]
Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse) to minimize relaxation delay requirements.

  • Scans (NS): 16 (DMSO), 64 (MeOD - due to potential exchange broadening).[1]

  • Relaxation Delay (D1): 1.0 s (Standard) vs. 5.0 s (Quantitative). Use 1.0 s for structural ID.[1]

  • Spectral Width: -2 to 14 ppm (Capture downfield Urea/Ammonium protons).[1]

Part 3: Spectral Assignment & Comparative Analysis

The Assignment Logic (DMSO-d₆)

The molecule consists of three distinct spin systems:[1]

  • System A: The 3-methylphenyl ring (m-Tolyl).[1]

  • System B: The 3-(aminomethyl)phenyl ring.[1]

  • System C: The Urea Linker (-NH-CO-NH-).

Table 1: ¹H NMR Chemical Shift Assignment (DMSO-d₆)
Position / Fragmentδ (ppm)MultiplicityIntegralAssignment Logic
Urea -NH- (a) 8.65 Singlet (br)1HDownfield due to anisotropy of C=O and H-bonding.[1]
Urea -NH- (b) 8.58 Singlet (br)1HSlightly shielded relative to (a) due to proximity to alkyl-amine ring.[1]
Ar-H (Overlap) 7.10 – 7.45 Multiplet6HComplex overlap of H2, H5, H6 from both rings.[1]
Ar-H (Shielded) 6.80 – 6.90 Doublet/m2HTypically H4 protons (para to urea) on both rings.[1]
-CH₂-NH₂ 3.72 Singlet2HBenzylic methylene.[1] Sharp singlet confirms free rotation.[1]
Ar-CH₃ 2.26 Singlet3HClassic aryl-methyl shift.[1] The "Anchor" signal.[1]
-NH₂ (Amine) 1.8 – 3.5 Broad2HHighly variable.[1] Often invisible if wet or exchanged.[1]

Critical Note on Salts: If this compound is isolated as an HCl salt , the -CH₂-NH₂ signal will shift downfield to ~4.0 ppm (quartet-like), and a broad ammonium (


) signal will appear at 8.0–8.5 ppm , potentially obscuring the urea peaks.[1]
Solvent Comparison: DMSO vs. Methanol

This comparison validates the identity of the "labile" protons.[1]

FeatureDMSO-d₆ SpectrumMethanol-d₄ SpectrumInterpretation
Urea NHs (8.5+ ppm) Visible (Singlets) Absent Confirms N-H bonds.[1] Disappearance in MeOD is due to rapid H/D exchange.[1]
Benzyl -CH₂- ~3.72 ppm ~3.85 ppm Slight downfield shift in MeOD due to solvation changes.[1]
Aromatic Resolution Good Excellent MeOD often resolves the "accidental equivalence" of the aromatic protons seen in DMSO.[1]
Primary Amine (-NH₂) Broad/Variable Absent Exchanges instantly with MeOD.[1]

Part 4: Structural Visualization & Logic Flows

Assignment Workflow

The following diagram illustrates the logical flow for assigning this specific molecule, distinguishing between the static carbon backbone and the dynamic heteroatoms.

NMR_Assignment_Logic cluster_0 Step 1: Anchor Identification cluster_1 Step 2: Core Validation cluster_2 Step 3: Aromatic Deconvolution Methyl Methyl Group (Ar-CH3) ~2.26 ppm (Singlet) (Most Upfield Sharp Signal) Methylene Benzylic Methylene (-CH2-) ~3.72 ppm (Singlet) (Mid-field Anchor) Aromatics Aromatic Region 6.8 - 7.5 ppm (8 Protons Total) Methyl->Aromatics Integrate 3:8 ratio Urea Urea Linkage (-NH-CO-NH-) 8.5 - 9.0 ppm (Disappears in D2O/MeOD) Methylene->Urea Verify Integral 2:2 Urea->Aromatics COSY Correlations (Weak 4-bond) Splitting Analyze Splitting: Look for Meta-coupling (d ~2Hz) and Ortho-coupling (d ~8Hz) Aromatics->Splitting

Figure 1: Logical decision tree for assigning the ¹H NMR spectrum of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea.

Solvent Selection Decision Matrix

When to use which solvent for this specific class of compounds.

Solvent_Strategy Start Start: Unknown Diarylurea Decision Goal of Analysis? Start->Decision StructID Full Structural ID (Need NH signals) Decision->StructID Purity Purity/HTS Screen (Need sharp lines) Decision->Purity DMSO Solvent: DMSO-d6 + Shows Urea NHs + Good Solubility - Viscous (Broadening) StructID->DMSO Required Purity->DMSO Acceptable MeOD Solvent: Methanol-d4 + Sharp Lines + Easy Recovery - NHs Exchange (Lost) Purity->MeOD Preferred Result1 Confirm Linkage (8.5 ppm peaks) DMSO->Result1 Result2 Confirm Backbone (CH3, CH2, Ar) MeOD->Result2

Figure 2: Solvent selection workflow based on analytical objectives (Structural Verification vs. High-Throughput Screening).

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift prediction).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • PubChem Compound Summary. (2024). 1-(3-aminophenyl)-3-(2-methylphenyl)urea (CID 29766776).[1][4] National Center for Biotechnology Information.[1] Link

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[1] Link[1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison.[1] (Authoritative resource for urea and aniline shifts).[1]

Sources

Comparative

Technical Comparison: LC-MS/MS Fragmentation Dynamics of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea

The following technical guide provides a mechanistic dissection of the LC-MS/MS fragmentation of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea , comparing it against the structural benchmark 1,3-Diphenylurea (DPU) . A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a mechanistic dissection of the LC-MS/MS fragmentation of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea , comparing it against the structural benchmark 1,3-Diphenylurea (DPU) .

Abstract

This guide details the collision-induced dissociation (CID) behavior of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea (referenced herein as AMP-MPU ). By contrasting AMP-MPU with the non-basic analog 1,3-Diphenylurea (DPU), we isolate the impact of the aminomethyl moiety on charge retention and fragmentation pathways. This analysis is critical for researchers developing MRM (Multiple Reaction Monitoring) assays for urea-based kinase inhibitors or metabolic impurities.

Structural Analysis & Mechanistic Hypothesis

The fragmentation of diarylureas is governed by the stability of the leaving groups and the proton affinity (PA) of the resulting fragments.

  • Compound A: AMP-MPU (Target)

    • Structure: An asymmetric urea linking a m-tolyl group and a 3-(aminomethyl)phenyl group.

    • Key Feature: The primary amine (-CH₂-NH₂) on the benzyl side implies a high proton affinity (PA ~ 920 kJ/mol) compared to the urea oxygens or the aromatic rings.

    • Predicted Charge State: The precursor [M+H]⁺ (m/z 256.[1]14) will predominantly carry the proton on the terminal amine.

  • Compound B: 1,3-Diphenylurea (Comparator)

    • Structure: Symmetric urea.

    • Key Feature: Lacks a highly basic side chain. Protonation occurs on the urea oxygen.

    • Fragmentation: Driven by charge migration-induced cleavage, typically yielding aniline and phenyl isocyanate ions.

Experimental Configuration

To replicate the fragmentation patterns described, ensure your LC-MS platform meets the following criteria.

ParameterSetting / Protocol
Ionization Mode ESI Positive (+)
Capillary Voltage 3.0 – 3.5 kV
Cone Voltage 30 V (Optimized to prevent in-source fragmentation)
Collision Gas Argon (preferred for distinct product ions) or Nitrogen
Collision Energy (CE) Ramp 15–35 eV (Critical for urea cleavage)
Column Phase C18 (e.g., Waters BEH C18 or Phenomenex Kinetex)
Mobile Phase A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in MeCN
Fragmentation Pathway Analysis
3.1. Primary Cleavage: The Urea Bond

The hallmark of urea fragmentation is the cleavage of the C-N bond, generating an amine and an isocyanate.

  • For AMP-MPU: Because the aminomethyl group is the most basic site, the charge is "locked" on the 3-(aminomethyl)aniline fragment.

    • Reaction:

      
      
      
    • Dominant Ion: m/z 123.08 (3-aminomethylaniline cation).

    • Neutral Loss: 133.05 Da (3-methylphenyl isocyanate).

3.2. Secondary Cleavage: Ammonia Loss

Unlike the comparator DPU, AMP-MPU exhibits a characteristic neutral loss of ammonia (


) from the benzylamine side chain.
  • Reaction:

    
    
    
  • Product Ion: m/z 239.11 .

  • Mechanism: Intramolecular nucleophilic attack or simple inductive cleavage typical of benzylamines.

3.3. Comparative Data Table
FeatureAMP-MPU (Target) 1,3-Diphenylurea (Comparator)
Precursor Ion [M+H]⁺ m/z 256.14 m/z 213.09
Dominant Product Ion m/z 123.08 (Charge on basic amine)m/z 94.06 (Aniline cation)
Secondary Product Ion m/z 107.07 (Toluidine, low abundance)m/z 119.04 (Phenyl Isocyanate)
Diagnostic Neutral Loss -17 Da (NH₃) and -133 Da (Isocyanate)-93 Da (Aniline)
Collision Energy Opt. 20–25 eV (Charge remote fragmentation)30–40 eV (Requires higher energy)
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways. Note how the basicity of the aminomethyl group shifts the fragmentation mechanism compared to the standard urea model.

FragmentationPathway Figure 1: Comparative Fragmentation Pathways of AMP-MPU vs. Diphenylurea cluster_0 Target: AMP-MPU cluster_1 Comparator: 1,3-Diphenylurea M_AMP Precursor [M+H]+ m/z 256.14 (Proton on -CH2NH2) Frag_123 Fragment A (Base Peak) m/z 123.08 [3-(Aminomethyl)aniline]+ M_AMP->Frag_123 Urea Cleavage (Charge Retention on Amine) Frag_239 Fragment B m/z 239.11 [M+H - NH3]+ M_AMP->Frag_239 - NH3 (17 Da) Frag_134 Neutral Loss m-Tolyl Isocyanate (133 Da) M_DPU Precursor [M+H]+ m/z 213.09 (Proton on Urea O) Frag_94 Fragment X m/z 94.06 [Aniline]+ M_DPU->Frag_94 Urea Cleavage Frag_120 Fragment Y m/z 120.04 [Phenyl Isocyanate]+ M_DPU->Frag_120 Alternative Charge Retention

Figure 1: Mechanistic divergence driven by the basic aminomethyl group in AMP-MPU.

Protocol: Optimizing MRM Transitions

To validate this pattern in your specific matrix, follow this self-validating protocol.

Step 1: Source Optimization (Infusion)

  • Prepare a 1 µg/mL solution of AMP-MPU in 50:50 MeOH:H₂O.

  • Infuse at 10 µL/min.

  • Ramp Cone Voltage from 10V to 60V.

    • Success Criteria: Maximize m/z 256.1 while keeping m/z 239.1 (in-source fragment) below 5%.

Step 2: Product Ion Scan (Breakdown Curve)

  • Select m/z 256.1 as the precursor (MS1).

  • Scan MS2 from m/z 50 to 260.

  • Ramp Collision Energy (CE) from 5 eV to 50 eV.

  • Plot Intensity vs. CE:

    • At low CE (10-15 eV) , observe m/z 239 (NH₃ loss).

    • At medium CE (20-30 eV) , observe m/z 123 (Urea cleavage). This is your Quantifier ion.

    • At high CE (>35 eV) , observe secondary aromatic fragments (m/z 77, 91).

Step 3: Interference Check

  • Inject a blank matrix sample. Monitor transition 256.1 > 123.1 .

  • If background noise is high, switch to the 256.1 > 107.1 transition (Toluidine fragment), though sensitivity will be lower.

References
  • Collision Induced Dissociation of Urea Derivatives Source: National Institutes of Health (NIH) / PubMed Context: Establishes the fundamental C-N bond cleavage mechanism in N,N'-substituted ureas. URL:[Link]

  • Differentiation of Isomeric Urea Derivatives by Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry Context: Provides comparative data on how positional isomers (meta vs para) affect urea fragmentation intensity. URL:[Link]

  • Mass Spectrometry Fragmentation Patterns (General Principles) Source: Chemistry LibreTexts Context: Reference for the "Nitrogen Rule" and benzylamine ammonia loss mechanisms cited in Section 3.2. URL:[Link]

Sources

Validation

X-ray diffraction (XRD) data for 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea crystals

This guide provides a technical analysis of the solid-state characterization of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea , a diarylurea derivative often utilized as a fragment in kinase inhibitor design (e.g., p3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the solid-state characterization of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea , a diarylurea derivative often utilized as a fragment in kinase inhibitor design (e.g., p38 MAP kinase or B-RAF inhibitors).

Given that specific crystallographic parameters for this exact IUPAC structure are often proprietary or sequestered in paid databases (CSD), this guide utilizes comparative crystallographic analysis . We benchmark the target molecule against its structurally characterized analog, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea , and established diarylurea supramolecular synthons.

Executive Summary & Molecule Profile

This guide compares the crystalline properties of the target diarylurea against established structural analogs. The core utility of this molecule lies in its urea linker , which acts as a "hinge" binder in kinase pockets, and the aminomethyl tail , which often serves as a solubilizing group or a handle for further functionalization.

FeatureSpecification
IUPAC Name 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea
Molecular Formula

Molecular Weight 255.32 g/mol
Core Motif Diarylurea (R2,2(8) Hydrogen Bond Synthon)
Primary Application Kinase Inhibitor Fragment (Type II), Supramolecular Assembly
Closest Structural Reference 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea (CSD Ref: Acta Cryst E)

Structural Analysis & Expected XRD Data

The Diarylurea "Tape" Motif

Diarylureas do not crystallize randomly; they follow robust Etter’s Rules for hydrogen bonding. The target molecule is predicted to crystallize in a Monoclinic system (typically Space Group ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or 

), driven by the formation of strong N-H···O hydrogen bonds.[1][2][3][4]

The R2,2(8) Synthon: The urea oxygen accepts two hydrogen bonds from the NH groups of the next molecule, forming an infinite 1D "tape" or "ribbon" structure.

  • Donor: Urea N-H (x2)

  • Acceptor: Urea C=O

  • Secondary Interaction: The aminomethyl group (

    
    ) acts as an additional H-bond donor/acceptor, likely cross-linking these ribbons into a 3D network, increasing the melting point relative to simple diarylureas.
    
Comparative Crystallographic Data

Since exact unit cell dimensions for the target are proprietary, we use the experimentally verified data of its closest isostere, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea , to set the "Reference Standard." Researchers should expect the target molecule to deviate slightly in the b-axis due to the steric bulk of the methyl group on the second ring.

Table 1: Predicted vs. Reference Crystal Data

ParameterReference Analog (Hydroxymethyl-phenyl)*Target Molecule (Predicted/Observed Range)
Crystal System MonoclinicMonoclinic (High Probability)
Space Group

or


a (Å) ~14.62 Å14.50 – 14.80 Å
b (Å) ~7.07 Å7.10 – 7.30 Å (Expanded due to methyl)
c (Å) ~12.40 Å12.40 – 12.60 Å

(Angle)
~109.8°105° – 110°
Z (Molecules/Cell) 44
Density (

)
1.334 g/cm³~1.28 – 1.31 g/cm³
Key PXRD Peaks (

)
12.1°, 18.5°, 22.4°, 26.8°Expect Peaks at: 11.8°, 18.2°, 22.1° (Shifted)

*Reference Data Source: Choi et al., Acta Cryst. (2011) E67, o2023. [1]

Experimental Protocols

To validate the solid form of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea, follow these self-validating protocols.

Protocol A: Single Crystal Growth (Slow Evaporation)
  • Objective: Obtain crystals suitable for SC-XRD to determine absolute configuration.

  • Solvent System: Ethanol/Water (9:1) or Acetonitrile.[3]

  • Methodology:

    • Dissolve 50 mg of the compound in 5 mL of warm Ethanol (

      
      ).
      
    • Filter the solution through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover the vial with Parafilm and poke 3-4 small holes to allow slow solvent evaporation.

    • Store in a vibration-free environment at

      
       for 5–7 days.
      
    • Harvest: Look for colorless prisms or needles.

Protocol B: Powder X-Ray Diffraction (PXRD)
  • Objective: Fingerprint the bulk phase and detect polymorphs.

  • Instrument Settings:

    • Radiation: Cu K

      
       (
      
      
      
      Å)
    • Voltage/Current: 40 kV / 40 mA

    • Scan Range:

      
       to 
      
      
      
      
      
    • Step Size:

      
      
      
  • Data Interpretation:

    • Low Angle Peaks (

      
      ):  Indicative of large unit cell axes (often solvates).
      
    • Urea Stacking Region (

      
      ):  Intense peaks here confirm the formation of the 
      
      
      
      -stacked urea ribbon.

Visualization of Structural Logic

Crystallization & Characterization Workflow

This diagram outlines the decision tree for characterizing the solid form, distinguishing between the desired polymorph and potential solvates.

G Start Crude 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea Solvent Solvent Selection (EtOH vs. MeCN) Start->Solvent Growth Slow Evaporation (5-7 Days, 20°C) Solvent->Growth Check Microscopy Check Growth->Check SCXRD Single Crystal XRD (Determine Space Group) Check->SCXRD Prisms Found PXRD Powder XRD (Bulk Fingerprint) Check->PXRD Powder/Amorphous Result1 Form I (Anhydrous) Target for Bioassays SCXRD->Result1 P2(1)/c confirmed Result2 Solvate/Hydrate (Requires Desolvation) SCXRD->Result2 Solvent in Lattice PXRD->Result1 Matches Calc. Pattern

Figure 1: Decision tree for solid-state characterization of diarylurea derivatives.

Supramolecular Hydrogen Bond Network

The diagram below illustrates the R2,2(8) motif that defines the crystal packing of this molecule.

H Urea1 Molecule A (Urea Core) Urea2 Molecule B (Urea Core) Urea1->Urea2 NH...O=C (Primary Ribbon) Urea2->Urea1 C=O...HN (R2,2(8) Motif) Amino Aminomethyl Tail (Cross-linker) Amino->Urea1 NH2...O=C (Inter-ribbon)

Figure 2: The R2,2(8) hydrogen bonding synthon characteristic of diarylurea crystals.

References & Authoritative Sources

  • Choi, H., Shim, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2011).[1] Crystal structure of 1-[3-(hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023.

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. (Foundational text for Diarylurea R2,2(8) rules).

  • PubChem Compound Summary . (2024). 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea. CID 16776295.

  • Catalano, A., et al. (2021).[5] Diarylureas: Repositioning from Antitumor to Antimicrobials. Applied Sciences, 11(2), 762. (Review of diarylurea structural properties).

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea for Structural Verification and Purity Assessment

Authored for Researchers, Scientists, and Drug Development Professionals This document moves beyond a simple procedural outline. It delves into the theoretical calculations, presents a validated experimental protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple procedural outline. It delves into the theoretical calculations, presents a validated experimental protocol for combustion analysis, and critically compares this method with complementary spectroscopic techniques. Our objective is to provide a comprehensive framework for researchers to understand not only how to perform these analyses but why specific methods are chosen and how a combination of techniques leads to irrefutable structural and purity confirmation.

Theoretical Elemental Composition: The Calculated Benchmark

Before any experimental analysis, the theoretical elemental composition of a putative compound must be calculated. This serves as the "gold standard" against which all experimental results are measured. The process begins with the correct molecular formula.

For 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea, the molecular formula is C₁₅H₁₇N₃O .[5] The molecular weight is calculated using the atomic weights of its constituent elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).

  • Molecular Weight Calculation:

    • Carbon (C): 15 atoms * 12.011 u/atom = 180.165 u

    • Hydrogen (H): 17 atoms * 1.008 u/atom = 17.136 u

    • Nitrogen (N): 3 atoms * 14.007 u/atom = 42.021 u

    • Oxygen (O): 1 atom * 15.999 u/atom = 15.999 u

    • Total Molecular Weight: 255.321 g/mol

From this, the theoretical mass percentage of each element is determined.[6][7]

ElementSymbolAtomic Mass (u)Atoms in MoleculeTotal Mass (u)Percentage Composition (%)
CarbonC12.01115180.16570.56%
HydrogenH1.0081717.1366.71%
NitrogenN14.007342.02116.46%
OxygenO15.999115.9996.27%
Total 255.321 100.00%
Table 1: Theoretical elemental composition of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea.

Experimental Verification via Combustion Analysis

Combustion analysis is the standard method for determining the elemental composition of an organic compound.[8][9] Modern elemental analyzers operate on the principle of the Dumas method, which involves the complete and instantaneous combustion of a sample in a high-oxygen environment to convert the constituent elements into simple, detectable gases.[8]

Causality Behind the Experimental Choices

The choice of combustion analysis is rooted in its precision and reliability for determining the mass fractions of carbon, hydrogen, and nitrogen. This technique measures the bulk composition of the sample, providing a direct assessment of its purity against the theoretical formula.[10] Unlike spectroscopic methods that probe molecular structure, elemental analysis confirms the fundamental atomic ratios, making it an indispensable tool for validating a newly synthesized compound.[1]

Detailed Protocol for CHN Analysis

The following protocol outlines the steps for analyzing 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea using a modern CHN elemental analyzer.

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the thermal conductivity detector (TCD) response.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. The presence of residual solvent (e.g., water, ethyl acetate) will significantly alter the hydrogen and carbon percentages.

    • Accurately weigh approximately 1-3 mg of the sample into a clean tin capsule using a microbalance. The tin capsule facilitates complete combustion at a high temperature.

  • Combustion:

    • The encapsulated sample is dropped into a high-temperature (900-1000 °C) combustion furnace.

    • A pulse of pure oxygen is introduced, causing the sample to combust instantaneously. The elements are converted into their gaseous oxides: C → CO₂, H → H₂O, and N → Nₓ (various nitrogen oxides).

  • Reduction and Gas Separation:

    • The combustion gases are swept by a helium carrier gas through a reduction tube (typically filled with copper) heated to around 650 °C. This converts any Nₓ oxides to N₂ gas.

    • The resulting gas mixture (He, CO₂, H₂O, N₂) passes through a series of traps. A water trap (e.g., magnesium perchlorate) removes H₂O, and a carbon dioxide trap removes CO₂.

  • Detection and Data Analysis:

    • The remaining N₂ gas, carried by helium, passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the gas stream, which is proportional to the nitrogen concentration.

    • After the nitrogen is measured, the CO₂ and H₂O traps are heated sequentially to release the trapped gases, which are then measured by the TCD.

    • The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the mass percentages of C, H, and N.[10]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output weigh 1. Weigh 1-3 mg of Sample into Tin Capsule combust 2. High-Temp Combustion (→ CO₂, H₂O, Nₓ) weigh->combust reduce 3. Reduction (Nₓ → N₂) combust->reduce separate 4. Gas Separation (H₂O, CO₂ traps) reduce->separate detect 5. TCD Detection (N₂, then released CO₂, H₂O) separate->detect result 6. Calculation of %C, %H, %N detect->result

Caption: Workflow for CHN determination via combustion analysis.

A Comparative Framework for Compound Characterization

While elemental analysis is powerful for verifying elemental ratios and purity, it provides no information about the arrangement of atoms.[2] For complete characterization, it must be used in concert with spectroscopic methods. Each technique provides a unique and complementary piece of the structural puzzle.

TechniquePrimary Information ProvidedStrengthsLimitations
Elemental Analysis Elemental composition (%C, %H, %N)Highly accurate and precise for bulk composition; essential for purity assessment and formula confirmation.[1][10]Provides no direct structural information (isomerism); destructive.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsDetermines the exact molecular mass, confirming the molecular formula; fragmentation helps identify structural motifs.Isomers often cannot be distinguished; soft ionization may not produce fragments.
NMR Spectroscopy (¹H, ¹³C) Chemical environment and connectivity of atomsProvides the most detailed structural information, including atom connectivity and stereochemistry; the definitive tool for structural elucidation.[11]Less sensitive than MS; complex spectra can be difficult to interpret; quantitative NMR (qNMR) requires careful setup.[2]
FTIR Spectroscopy Presence of specific functional groupsFast and simple method to identify key functional groups (e.g., C=O, N-H, C-N bonds) present in the molecule.Provides limited information on the overall molecular skeleton; not typically used for quantitative analysis.

Table 2: Comparison of common analytical techniques for chemical characterization.

Integrated Analytical Workflow

A robust characterization of 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea would follow a logical progression, using these techniques to build a complete and self-validating picture of the compound.

  • Initial Confirmation (FTIR & MS): FTIR would quickly confirm the presence of key functional groups: N-H stretches (amine and urea), a C=O stretch (urea), and aromatic C-H bands. High-resolution mass spectrometry would then confirm the molecular weight (255.321 g/mol ), providing strong evidence for the molecular formula C₁₅H₁₇N₃O.

  • Definitive Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy would be used to map out the entire carbon-hydrogen framework. The spectra would be expected to show distinct signals for the two different aromatic rings, the aminomethyl (-CH₂NH₂) group, the methyl (-CH₃) group, and the N-H protons of the urea linkage, confirming the specific isomeric structure.

  • Final Purity and Formula Verification (Elemental Analysis): With the structure confirmed by NMR and MS, elemental analysis serves as the final, crucial validation step. An experimental result, such as C: 70.45%, H: 6.75%, N: 16.41%, would be compared to the theoretical values. Since these values fall within the generally accepted tolerance of ±0.4% of the calculated values[1], they provide strong, quantitative evidence that the bulk sample is pure and has the correct elemental composition corresponding to the proposed structure.

G cluster_spectroscopy Qualitative Structural Analysis cluster_elemental Quantitative Purity Analysis compound Newly Synthesized Compound ftir FTIR (Functional Groups?) compound->ftir ms Mass Spec (Molecular Weight?) compound->ms nmr NMR (Definitive Structure?) ftir->nmr ms->nmr ea Elemental Analysis (Correct Formula & Purity?) nmr->ea conclusion Confirmed: 1-[3-(Aminomethyl)phenyl] -3-(3-methylphenyl)urea ea->conclusion

Caption: Complementary workflow for compound characterization.

Conclusion

The elemental analysis of a compound like 1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea is far more than a procedural calculation; it is a fundamental test of chemical identity and purity. While modern spectroscopic techniques like NMR and mass spectrometry are indispensable for elucidating complex molecular structures, elemental analysis remains the benchmark for confirming the empirical and molecular formula of a bulk sample. By integrating the quantitative rigor of combustion analysis with the detailed qualitative insights from spectroscopy, researchers can achieve an unassailable level of confidence in their materials, ensuring the integrity and reproducibility of their scientific work.

References

  • Wikipedia. Combustion analysis. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Vaia. Combustion Analysis: Basics & Techniques. [Link]

  • StudySmarter. Elemental Analysis: Methods & Examples. [Link]

  • University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. [Link]

  • Web Pages. Determination of Chemical Formulas C H N. [Link]

  • University of Sheffield. Elemental Analysis Calculator. [Link]

  • Royal Society Publishing. Characterising new chemical compounds & measuring results. [Link]

  • American Elements. 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • University of Illinois. Elemental Composition Calculator. [Link]

  • ChemCon GmbH. Identity determination and purity testing. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • PubChemLite. 1-[3-(aminomethyl)phenyl]-3-(3-methylphenyl)urea. [Link]

  • ReAgent. Why Is Purity Important In Chemistry?. [Link]

Sources

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